molecular formula C20H18ClN3O3S B11610102 N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11610102
M. Wt: 415.9 g/mol
InChI Key: CZUXWLKNPRYACQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a hydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. This is followed by the cyclization of the resulting intermediate with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone derivative with acetic anhydride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Preliminary studies suggest that the compound may have therapeutic applications in treating infections and certain types of cancer. Further research is needed to fully understand its efficacy and safety.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide involves its interaction with cellular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit the growth of bacteria by targeting their cell wall synthesis.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
  • N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
  • N-(4-methylphenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

Uniqueness: The presence of the chlorophenyl group in N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes. Additionally, the chlorine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3S/c1-2-11-24-19(27)17(12-18(26)22-14-5-3-13(21)4-6-14)28-20(24)23-15-7-9-16(25)10-8-15/h2-10,17,25H,1,11-12H2,(H,22,26)

InChI Key

CZUXWLKNPRYACQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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